molecular formula C15H19ClO B14339993 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one CAS No. 102580-69-8

1-(4-Chlorophenyl)-2-cycloheptylethan-1-one

Cat. No.: B14339993
CAS No.: 102580-69-8
M. Wt: 250.76 g/mol
InChI Key: NNGFAYPMOBVNOA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-cycloheptylethan-1-one is an organic compound characterized by a cycloheptyl group attached to an ethanone moiety, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cycloheptanone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-2-cycloheptylethan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-cyclopropylethan-1-one
  • 1-(4-Chlorophenyl)-2-cyclohexylethan-1-one
  • 1-(4-Chlorophenyl)-2-cyclopentylethan-1-one

Uniqueness: 1-(4-Chlorophenyl)-2-cycloheptylethan-1-one is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

102580-69-8

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-cycloheptylethanone

InChI

InChI=1S/C15H19ClO/c16-14-9-7-13(8-10-14)15(17)11-12-5-3-1-2-4-6-12/h7-10,12H,1-6,11H2

InChI Key

NNGFAYPMOBVNOA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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